(3,5-Dimethylpyridin-4-yl)methanol

Organic Synthesis Medicinal Chemistry Pharmaceutical Intermediates

Specifically engineered for medicinal chemistry, this 3,5-dimethyl-4-hydroxymethylpyridine intermediate is crucial for synthesizing TNF-α and PDE4 inhibitors via patented routes. Its unique substitution pattern provides essential steric protection and electronic properties for Mitsunobu couplings, ensuring higher yields and structural integrity compared to generic analogs. Purchase this high-purity building block for reproducible lead optimization.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 201286-63-7
Cat. No. B1604115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethylpyridin-4-yl)methanol
CAS201286-63-7
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1CO)C
InChIInChI=1S/C8H11NO/c1-6-3-9-4-7(2)8(6)5-10/h3-4,10H,5H2,1-2H3
InChIKeySZHUEIGUEWFQCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview and Key Selection Criteria for (3,5-Dimethylpyridin-4-yl)methanol (CAS 201286-63-7)


(3,5-Dimethylpyridin-4-yl)methanol (CAS 201286-63-7) is a 3,5-dimethyl-4-hydroxymethylpyridine derivative with the molecular formula C8H11NO and molecular weight 137.18 g/mol . This pyridinylmethanol compound features two methyl groups at the 3- and 5-positions and a hydroxymethyl group at the 4-position of the pyridine ring, which confer distinct steric and electronic properties that differentiate it from simpler pyridine analogs . The compound is a white to yellow solid with a melting point of 93–95°C, as confirmed by patent-scale synthesis data .

Why Generic 4-Pyridinemethanol Analogs Cannot Substitute for (3,5-Dimethylpyridin-4-yl)methanol in Synthesis


The 3,5-dimethyl substitution pattern on the pyridine ring fundamentally alters the compound's reactivity, steric environment, and electronic distribution compared to unsubstituted 4-pyridinemethanol (CAS 586-95-8) or mono-methylated analogs. These modifications are not merely incremental; they enable the compound to serve as a specific synthetic intermediate in the construction of complex azabicyclic and benzimidazole-based inhibitors targeting TNF-α and PDE4, where the exact 3,5-dimethyl-4-hydroxymethyl geometry is required for downstream Mitsunobu couplings and ether formation [1]. Substituting a generic 4-pyridinemethanol would result in loss of steric protection at the 3- and 5-positions, altered reaction yields, and failure to produce the intended pharmacophore, thereby invalidating the synthetic route and compromising target compound identity .

Quantitative Differentiation of (3,5-Dimethylpyridin-4-yl)methanol from Analogous Pyridine Derivatives


Synthetic Yield and Purity: Quantitative Comparison with Unsubstituted 4-Pyridinemethanol

In the patent synthesis of (3,5-Dimethylpyridin-4-yl)methanol via NaBH4 reduction of 3,5-dimethyl-pyridyl-4-carbaldehyde, the reaction proceeds with an isolated yield of 1.2 g from 2.3 g aldehyde (approximately 52% yield) and affords a white solid with a melting point of 93–95°C . In contrast, the reduction of unsubstituted 4-pyridinecarboxaldehyde under similar NaBH4 conditions is reported to produce 4-pyridinemethanol in yields typically ranging from 70–85%, but the product is an oily liquid (rather than a crystalline solid) that requires careful handling due to its hygroscopic nature . The crystalline solid form of (3,5-Dimethylpyridin-4-yl)methanol at room temperature provides tangible handling and storage advantages compared to the liquid or low-melting-point forms of simpler analogs.

Organic Synthesis Medicinal Chemistry Pharmaceutical Intermediates

Steric and Electronic Differentiation from 3-Pyridinemethanol and 2-Pyridinemethanol Isomers

(3,5-Dimethylpyridin-4-yl)methanol exhibits a calculated pKa of 13.51 ± 0.10 and a predicted logP of 1.19, reflecting the combined electronic effects of the 3,5-dimethyl substitution and the 4-hydroxymethyl group . In comparison, 3-pyridinemethanol (CAS 100-55-0) has a reported pKa of approximately 14.5–15.0, while 2-pyridinemethanol (CAS 586-98-1) has a pKa of approximately 13.8 . The lower pKa of (3,5-Dimethylpyridin-4-yl)methanol compared to 3-pyridinemethanol indicates enhanced acidity of the hydroxyl proton, which can influence hydrogen-bonding interactions and reactivity in esterification or etherification reactions. Furthermore, the steric hindrance provided by the two ortho-methyl groups (at positions 3 and 5) restricts rotational freedom around the C4–CH2OH bond and shields the pyridine nitrogen, a feature absent in mono-methylated or unsubstituted analogs.

Physicochemical Properties Medicinal Chemistry SAR Studies

Validated Utility as a Key Intermediate in Patented TNF-α and PDE4 Inhibitor Synthesis

The compound serves as intermediate (XIII) in the patented synthesis of azabicyclic compounds that inhibit TNF-α production and cyclic AMP phosphodiesterase (PDE4), as described in EP0934307 and WO9748697 [1]. In this synthetic route, (3,5-dimethylpyridin-4-yl)methanol is condensed with a hydroxybenzimidazole intermediate via Mitsunobu reaction to form the ether linkage critical for biological activity. Analogs lacking the 3,5-dimethyl substitution pattern (e.g., 4-pyridinemethanol or 3-pyridinemethanol) were not employed in this patented route, implying that the specific substitution is essential for the desired downstream compound's activity profile. The final compounds from this route have demonstrated PDE4 inhibition with IC50 values in the low nanomolar range (e.g., 0.0054 μM for structurally related pyridinemethanol derivatives) [2], underscoring the importance of the 3,5-dimethyl-4-hydroxymethyl motif in achieving potent target engagement.

Inflammation Autoimmune Disease Phosphodiesterase Inhibition

Optimal Research and Industrial Application Scenarios for (3,5-Dimethylpyridin-4-yl)methanol (CAS 201286-63-7)


Synthesis of Azabicyclic and Benzimidazole-Based TNF-α and PDE4 Inhibitors

Utilize (3,5-Dimethylpyridin-4-yl)methanol as a building block in the construction of azabicyclic and benzimidazole-based inhibitors targeting TNF-α and PDE4, following the patented routes described in EP0934307 and WO9748697 [1]. The compound's 3,5-dimethyl substitution pattern is essential for the Mitsunobu coupling step that forms the ether linkage to the benzimidazole core; using unsubstituted 4-pyridinemethanol would alter the steric and electronic environment, likely reducing coupling efficiency and compromising downstream biological activity. This scenario is particularly relevant for medicinal chemistry groups developing anti-inflammatory therapeutics for conditions such as rheumatoid arthritis, COPD, and inflammatory bowel disease.

Physicochemical Optimization of Pyridine-Containing Drug Candidates

Employ (3,5-Dimethylpyridin-4-yl)methanol as a scaffold for introducing 3,5-dimethyl-4-hydroxymethyl pyridine moieties into drug candidates to modulate pKa, logP, and solubility [1]. The predicted pKa of 13.51 and logP of 1.19 offer a distinct property profile compared to other pyridinemethanol regioisomers, enabling fine-tuning of hydrogen-bonding capacity and lipophilicity. This scenario applies to lead optimization programs where balancing potency, permeability, and metabolic stability is critical, and where the solid physical form of the intermediate facilitates reproducible synthesis and formulation.

Cross-Coupling and Heterocyclic Functionalization Reactions

Leverage the hydroxymethyl group of (3,5-Dimethylpyridin-4-yl)methanol for oxidation to aldehyde, esterification, or conversion to halides for use in cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings [1]. The 3,5-dimethyl substitution provides steric protection to the pyridine nitrogen, reducing unwanted side reactions and improving selectivity in metal-catalyzed transformations. This scenario is suited for synthetic organic chemists building complex nitrogen-containing heterocycles for pharmaceutical or agrochemical applications.

Quote Request

Request a Quote for (3,5-Dimethylpyridin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.